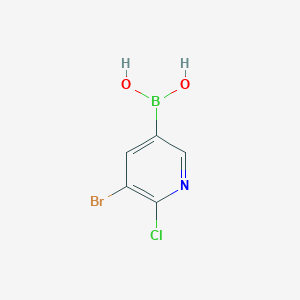
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride typically involves multistep reactions. One common method includes the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols followed by Chichibabin cyclizations . Other methods involve nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, cyclization reactions, and microwave reactions .
Industrial Production Methods
Industrial production methods for this compound are often based on scalable and cost-effective approaches. These methods may include modifications of existing synthetic routes to enhance yield and purity, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides .
科学的研究の応用
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a ligand in analytical chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-microbial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and its role as an anti-HIV agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors.
作用機序
The mechanism of action of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound’s anti-HIV activity is linked to its interference with viral replication mechanisms .
類似化合物との比較
Similar Compounds
- 5,6,7,8-Tetrahydro-1,6-naphthyridine
- 5,6,7,8-Tetrahydro-1,8-naphthyridine
- 2-P-Tolyl-4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine
Uniqueness
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride stands out due to its unique fusion of two pyridine rings and its specific functional groups, which confer distinct pharmacological properties. Its ability to act as a ligand and its diverse biological activities make it a valuable compound in various fields of research .
特性
分子式 |
C8H12Cl2N2O |
|---|---|
分子量 |
223.10 g/mol |
IUPAC名 |
5,6,7,8-tetrahydro-2H-2,7-naphthyridin-1-one;dihydrochloride |
InChI |
InChI=1S/C8H10N2O.2ClH/c11-8-7-5-9-3-1-6(7)2-4-10-8;;/h2,4,9H,1,3,5H2,(H,10,11);2*1H |
InChIキー |
VLJCERXZDODRRL-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1C=CNC2=O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13488530.png)
![2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B13488534.png)
![2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide](/img/structure/B13488542.png)
![Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate](/img/structure/B13488548.png)



![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)

![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)

